molecular formula C30H24FNO5 B15150232 2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B15150232
M. Wt: 497.5 g/mol
InChI Key: YKRPDZMBYFQBAY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a fluorophenyl group, an oxoethyl group, and a benzoate ester linked to a methanoisoindoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorophenyl oxoethyl intermediate: This step involves the reaction of 4-fluorobenzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(4-fluorophenyl)-2-oxoethyl chloride.

    Synthesis of the methanoisoindoline derivative: The methanoisoindoline moiety can be synthesized by the Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation and functional group transformations.

    Esterification reaction: The final step involves the esterification of the methanoisoindoline derivative with the fluorophenyl oxoethyl intermediate in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the oxo groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers or materials with unique electronic or optical properties.

    Organic Synthesis: Employed as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate: Similar structure with a chlorine atom instead of fluorine.

    2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions, which can influence its reactivity and binding affinity in biological systems.

Properties

Molecular Formula

C30H24FNO5

Molecular Weight

497.5 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 3-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate

InChI

InChI=1S/C30H24FNO5/c31-21-11-9-18(10-12-21)25(33)16-37-30(36)19-7-4-8-22(13-19)32-28(34)26-20-14-23(17-5-2-1-3-6-17)24(15-20)27(26)29(32)35/h1-13,20,23-24,26-27H,14-16H2

InChI Key

YKRPDZMBYFQBAY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OCC(=O)C5=CC=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

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